molecular formula C27H25N3O7 B12509959 3,3'-((5-Pivalamidoisophthaloyl)bis(azanediyl))dibenzoic acid

3,3'-((5-Pivalamidoisophthaloyl)bis(azanediyl))dibenzoic acid

Katalognummer: B12509959
Molekulargewicht: 503.5 g/mol
InChI-Schlüssel: XWHACSKQDWORLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-((5-Pivalamidoisophthaloyl)bis(azanediyl))dibenzoic acid typically involves multiple steps, starting with the preparation of the pivalamidoisophthaloyl core. This core is then reacted with appropriate benzoic acid derivatives under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

3,3’-((5-Pivalamidoisophthaloyl)bis(azanediyl))dibenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzoic acid derivatives, while reduction can produce reduced amide or amine derivatives .

Wissenschaftliche Forschungsanwendungen

3,3’-((5-Pivalamidoisophthaloyl)bis(azanediyl))dibenzoic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3,3’-((5-Pivalamidoisophthaloyl)bis(azanediyl))dibenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially altering their activity or function. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,3’-((5-Acetamidoisophthaloyl)bis(azanediyl))dibenzoic acid: Similar structure but with an acetamido group instead of a pivalamido group.

    3,3’-((5-Formamidoisophthaloyl)bis(azanediyl))dibenzoic acid: Contains a formamido group, offering different chemical properties.

Uniqueness

3,3’-((5-Pivalamidoisophthaloyl)bis(azanediyl))dibenzoic acid is unique due to its pivalamido group, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from its analogs .

Eigenschaften

Molekularformel

C27H25N3O7

Molekulargewicht

503.5 g/mol

IUPAC-Name

3-[[3-[(3-carboxyphenyl)carbamoyl]-5-(2,2-dimethylpropanoylamino)benzoyl]amino]benzoic acid

InChI

InChI=1S/C27H25N3O7/c1-27(2,3)26(37)30-21-13-17(22(31)28-19-8-4-6-15(11-19)24(33)34)10-18(14-21)23(32)29-20-9-5-7-16(12-20)25(35)36/h4-14H,1-3H3,(H,28,31)(H,29,32)(H,30,37)(H,33,34)(H,35,36)

InChI-Schlüssel

XWHACSKQDWORLP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C(=O)NC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)O)C(=O)NC3=CC=CC(=C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.